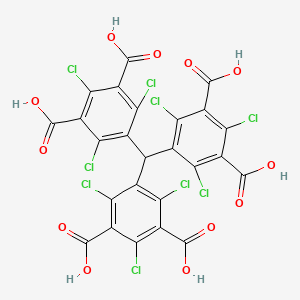
N-Methyl-N-(nitrosooxy)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(nitrosooxy)methanamine is an organic compound with the molecular formula C2H6N2O2 It is a nitroso compound, which means it contains a nitroso group (-NO) attached to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-N-(nitrosooxy)methanamine can be synthesized through several methods. One common approach involves the nitrosation of N-methylmethanamine. This reaction typically uses nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, like hydrochloric acid (HCl), to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitrosation processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
N-Methyl-N-(nitrosooxy)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-nitrosoformamide.
Reduction: Reduction reactions can convert the nitroso group to an amino group, yielding N-methylmethanamine.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-methyl-N-nitrosoformamide, while reduction produces N-methylmethanamine.
科学的研究の応用
N-Methyl-N-(nitrosooxy)methanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and as an intermediate in the synthesis of other chemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceuticals.
Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of N-Methyl-N-(nitrosooxy)methanamine involves its interaction with biological molecules. The nitroso group can react with nucleophiles, such as amino acids and proteins, leading to modifications that affect their function. This compound can also generate reactive intermediates, such as nitrosamines, which can further interact with cellular components and influence biological pathways.
類似化合物との比較
Similar Compounds
N-Methyl-N-nitrosourea: Similar in structure but contains a urea group instead of a methanamine group.
N-Nitrosodimethylamine: Contains two methyl groups attached to the nitrogen atom, differing from the methanamine structure.
N-Nitrosomethylurea: Similar nitroso group but with a different backbone structure.
Uniqueness
N-Methyl-N-(nitrosooxy)methanamine is unique due to its specific combination of a nitroso group and a methanamine backbone
特性
CAS番号 |
143521-23-7 |
|---|---|
分子式 |
C2H6N2O2 |
分子量 |
90.08 g/mol |
IUPAC名 |
dimethylamino nitrite |
InChI |
InChI=1S/C2H6N2O2/c1-4(2)6-3-5/h1-2H3 |
InChIキー |
XPXOICCCLURMNU-UHFFFAOYSA-N |
正規SMILES |
CN(C)ON=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)

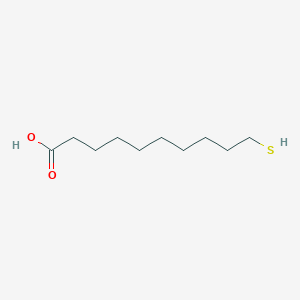
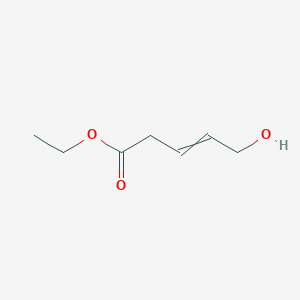
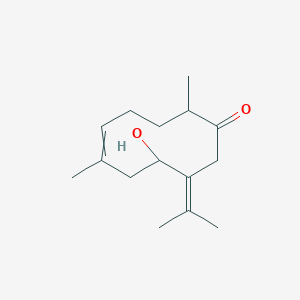
![11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol](/img/structure/B12543268.png)
![3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12543272.png)
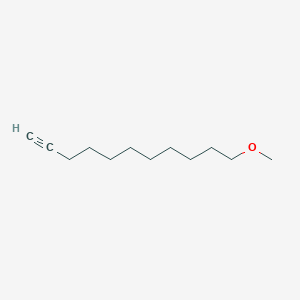
![N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide](/img/structure/B12543300.png)
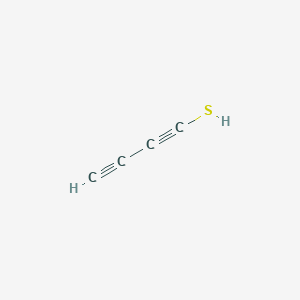
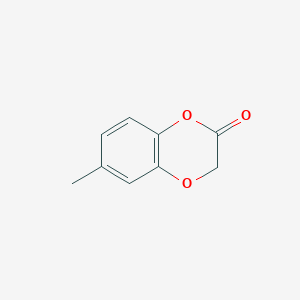

![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)
